methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
The synthesis of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid with methanol in the presence of a catalyst . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can be compared with other similar compounds such as:
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid: This compound is structurally similar but lacks the ester group.
1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: This compound has an amide group instead of an ester group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Biological Activity
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018125-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Weight | 259.31 g/mol |
Molecular Formula | C14H17N3O2 |
LogP | 2.6224 |
Polar Surface Area | 44.46 Ų |
Hydrogen Bond Acceptors | 5 |
InChI Key | CZTZCCVKIRSRTF-UHFFFAOYSA-N |
These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.
Recent studies suggest that this compound may exhibit its biological activity through modulation of various signaling pathways, particularly those involved in cancer immunotherapy. For instance, it has been evaluated as a potential inhibitor of the PD-1/PD-L1 signaling pathway, which is crucial in tumor immune evasion. In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the PD-1/PD-L1 interaction, suggesting its utility in cancer treatment strategies aimed at enhancing immune responses against tumors .
Anticancer Activity
The compound's ability to inhibit PD-1/PD-L1 interactions positions it as a promising candidate for cancer immunotherapy. A study highlighted that certain pyrazolo[3,4-b]pyridine derivatives showed significant inhibition of tumor growth in preclinical models by enhancing T-cell responses against cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in various models. Research indicates that compounds within this class can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: PD-1/PD-L1 Inhibition
A series of experiments conducted to evaluate the efficacy of this compound demonstrated a dose-dependent inhibition of PD-L1 binding to PD-1 receptors on T cells. The most potent derivative exhibited an IC50 value significantly lower than existing monoclonal antibodies used in therapy, suggesting a more favorable pharmacological profile for clinical applications .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, administration of the compound led to reduced neuronal apoptosis and improved cognitive functions compared to control groups. The underlying mechanism was attributed to the modulation of inflammatory cytokines and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative disorders .
Properties
Molecular Formula |
C14H17N3O2 |
---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-11(14(18)19-2)12-8-15-17(13(12)16-9)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CZTZCCVKIRSRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)OC |
Origin of Product |
United States |
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